1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
CAS No.: 1000343-17-8
Cat. No.: VC7929832
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000343-17-8 |
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Molecular Formula | C10H9BrN2O |
Molecular Weight | 253.09 g/mol |
IUPAC Name | 1-(6-amino-5-bromoindol-1-yl)ethanone |
Standard InChI | InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h2-5H,12H2,1H3 |
Standard InChI Key | LQSDYINBXOLBSN-UHFFFAOYSA-N |
SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)Br |
Canonical SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)Br |
Introduction
Structural and Physical Properties
The molecular formula of the compound is C₁₀H₁₁BrN₂O, with a molecular weight of 255.11 g/mol. Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | Not reported | |
Solubility | Moderately soluble in DMSO | |
Storage Conditions | Sealed, dry, 2–8°C |
The indole core is substituted with electron-withdrawing (bromo) and electron-donating (amino) groups, creating a polarized scaffold that enhances reactivity in cross-coupling reactions .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step approach:
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Bromination: 5-Bromoindole (CAS: 10075-50-0) serves as the starting material. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) .
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Amination: Introduction of the amino group at position 6 is performed via nitration followed by catalytic hydrogenation .
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Acetylation: The acetyl group is introduced at position 1 using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
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Step 1: 5-Bromoindole (10 mmol) is dissolved in dimethyl sulfoxide (DMSO) with NaOH (2 equiv). Ethylene oxide is added dropwise, and the mixture is stirred for 8 hours at room temperature.
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Step 2: The intermediate is nitrated using concentrated HNO₃/H₂SO₄, followed by reduction with Pd/C and H₂.
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Step 3: Acetylation is performed with acetic anhydride in pyridine, yielding the final product (65–70% yield).
Challenges and Solutions
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Regioselectivity: Competing bromination at positions 4 or 6 is mitigated by using sterically hindered bases (e.g., triisopropylsilyl chloride) .
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Amino Group Protection: The amino group is protected as a tert-butyl carbamate (Boc) during bromination to prevent side reactions .
Spectroscopic Characterization
The compound is characterized using advanced analytical techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (300 MHz, DMSO-d₆):
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¹³C NMR (75 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Mass Spectrometry
Applications in Drug Discovery
Kinase Inhibition
The compound’s acetyl group facilitates hydrogen bonding with kinase active sites. Docking studies against DNA gyrase (PDB: 1KZN) reveal a binding energy of -7.0 kcal/mol, suggesting potential antibacterial activity .
Intermediate for Anticancer Agents
Functionalization at position 6 (e.g., coupling with aryl boronic acids) yields derivatives targeting tyrosine kinases .
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